

Nor-nitrogen mustard hydrochloride chemical structure

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Compound of Interest

Compound Name: *Bis(2-chloroethyl)ammonium chloride*

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An In-depth Technical Guide on Nor-Nitrogen Mustard Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nor-nitrogen mustard hydrochloride, also known by its IUPAC name 2-chloro-N-(2-chloroethyl)ethanamine hydrochloride and CAS number 821-48-7, is a bifunctional alkylating agent.^[1] It belongs to the nitrogen mustard class of compounds, which were among the first agents used for cancer chemotherapy.^[2] Structurally, it is a secondary amine with two 2-chloroethyl groups, differing from the more commonly known nitrogen mustard (mechlorethamine or mustine) by the absence of a methyl group on the nitrogen atom. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly other chemotherapeutic agents like cyclophosphamide and piperazine derivatives.^{[1][3][4]} Its high reactivity, which is central to its biological activity, necessitates careful handling under controlled conditions.^[3]

This technical guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical properties, and mechanism of action of nor-nitrogen mustard hydrochloride.

Chemical Structure and Identification

Nor-nitrogen mustard hydrochloride is the hydrochloride salt of bis(2-chloroethyl)amine. The presence of the two electrophilic chloroethyl groups makes it a potent alkylating agent.[1]

- IUPAC Name: 2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride[5]
- CAS Number: 821-48-7[5]
- Molecular Formula: $C_4H_9Cl_2N \cdot HCl$ or $C_4H_{10}Cl_3N$ [6]
- Synonyms: 2,2'-Dichlorodiethylamine hydrochloride, Bis(2-chloroethyl)amine hydrochloride, Nor-HN₂ hydrochloride[5][6]

Caption: Chemical structure of Nor-Nitrogen Mustard Hydrochloride.

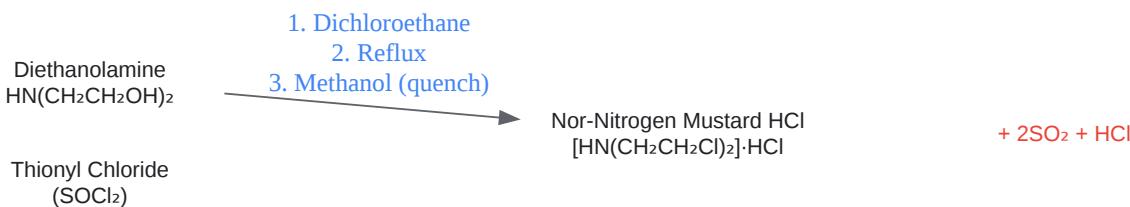
Physicochemical Properties

Nor-nitrogen mustard hydrochloride is a white to beige crystalline powder.[6][7] It is soluble in water, sparingly soluble in alcohols, and insoluble in solvents like toluene and acetone.[3][5] A summary of its key physicochemical properties is presented below.

Property	Value	Reference(s)
Molecular Weight	178.49 g/mol	[5][7]
Appearance	White to beige crystalline powder	[6][7]
Melting Point	210-215 °C	[5][7]
Boiling Point	204.2 °C at 760 mmHg	[7]
Solubility	Soluble in water	[3][5][6]
Density	1.125 g/cm ³	[7]

Synthesis

The primary and most common method for synthesizing nor-nitrogen mustard hydrochloride is the reaction of diethanolamine with thionyl chloride ($SOCl_2$).[8][9][10] The thionyl chloride acts as a chlorinating agent, converting the hydroxyl groups of diethanolamine into chloro groups.



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Caption: Synthesis of Nor-Nitrogen Mustard Hydrochloride.

Experimental Protocol: Synthesis from Diethanolamine

This protocol is based on established laboratory procedures for the synthesis of bis(2-chloroethyl)amine hydrochloride.[\[8\]](#)[\[9\]](#)

Materials:

- Diethanolamine (0.30 mole)
- Thionyl chloride (0.66 mole)
- 1,2-Dichloroethane (anhydrous, 300 mL)
- Methanol (20 mL)

Procedure:

- In a 1 L round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add diethanolamine to 300 mL of 1,2-dichloroethane.
- Cool the flask in an ice bath to maintain a low temperature.
- Slowly add thionyl chloride dropwise to the stirred solution. An immediate formation of a solid suspension will be observed. The slow addition is crucial to control the exothermic reaction.
[\[9\]](#)

- After the complete addition of thionyl chloride, remove the ice bath and warm the mixture to approximately 50°C. The suspension should dissolve.
- Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring. During this period, the product will precipitate as a crystalline solid.[8][9]
- After reflux, cool the mixture to room temperature.
- Carefully and slowly add methanol to the flask to quench any unreacted thionyl chloride.[9]
- Remove the solvents under vacuum to obtain the crude white crystalline product.[8]
- The product can be further purified by recrystallization from a suitable solvent system, such as methanol/ether.[9]

Safety Precautions: This synthesis must be performed in a well-ventilated fume hood. Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1][9]

Mechanism of Action and Biological Activity

Mechanism of DNA Alkylation

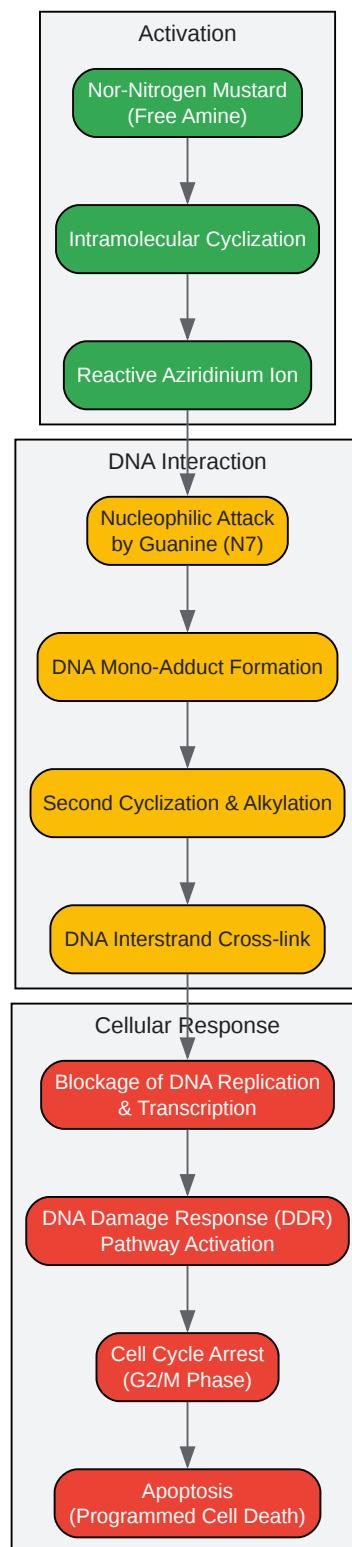
The cytotoxic effects of nor-nitrogen mustard hydrochloride are attributed to its ability to act as a potent DNA alkylating agent.[1][11] The mechanism is a two-step process initiated by an intramolecular cyclization.

- **Formation of the Aziridinium Ion:** The lone pair of electrons on the nitrogen atom attacks the adjacent carbon bearing a chlorine atom, displacing the chloride ion. This intramolecular cyclization forms a highly reactive and electrophilic three-membered ring called an aziridinium (or ethylenimonium) ion.[1][12] This is the rate-determining step.
- **DNA Alkylation:** The strained aziridinium ring is readily opened by a nucleophilic attack from a DNA base. The most common site of alkylation is the N7 position of guanine.[12]
- **Cross-linking:** Since the molecule possesses a second chloroethyl arm, the process can repeat, forming a second aziridinium ion. This can then react with another guanine base on

the same DNA strand (intrastrand cross-link) or the opposite strand (interstrand cross-link).

[12][13]

Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, thereby blocking essential cellular processes like DNA replication and transcription.[11]
[13] This irreparable DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[12]



Cellular Pathway of Nor-Nitrogen Mustard Action

[Click to download full resolution via product page](#)**Caption:** Mechanism of action leading to apoptosis.

Cytotoxicity and Experimental Protocol

While nor-nitrogen mustard hydrochloride is known to be a potent cytotoxic agent, specific half-maximal inhibitory concentration (IC_{50}) values are not readily available in public literature.[\[11\]](#) However, data from the structurally analogous compound, mechlorethamine (which has an additional methyl group), shows significant cytotoxicity. For example, mechlorethamine has a reported IC_{50} value of 14.45 μ M in HaCaT keratinocyte cells.[\[11\]](#) The cytotoxicity of nor-nitrogen mustard hydrochloride can be determined using standard *in vitro* assays.

Experimental Protocol: MTT Assay for IC_{50} Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard procedure for determining the IC_{50} of a compound.[\[11\]](#)

Objective: To determine the concentration of nor-nitrogen mustard hydrochloride that inhibits the growth of a cancer cell line by 50%.

Materials:

- Cancer cell line (e.g., HL-60 leukemia, PC-3 prostate)
- Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
- Nor-nitrogen mustard hydrochloride stock solution
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well microtiter plates
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of nor-nitrogen mustard hydrochloride in the culture medium. Remove the old medium from the wells and add 100 μ L of the various concentrations of the compound. Include untreated cells as a control.
- Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
- MTT Addition: After incubation, add 20 μ L of MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, forming purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. The IC₅₀ value is determined from this curve as the concentration that causes a 50% reduction in cell viability.[\[11\]](#)

Conclusion

Nor-nitrogen mustard hydrochloride is a foundational alkylating agent with significant applications as a reactive intermediate in the synthesis of anticancer drugs. Its mechanism of action, involving the formation of a reactive aziridinium ion and subsequent DNA cross-linking, is characteristic of the nitrogen mustard class and is the basis for its potent cytotoxicity. The well-established synthesis protocol allows for its preparation for further research and development. While specific biological activity data for this particular compound is sparse in the public domain, established protocols like the MTT assay can be readily employed to quantify its efficacy in various cancer cell lines, providing a basis for the development of novel therapeutics. Due to its hazardous nature, all handling and synthesis of this compound must be conducted with stringent safety measures in place.

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